molecular formula C15H12F3N5O3S B2964740 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1396881-06-3

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2964740
CAS No.: 1396881-06-3
M. Wt: 399.35
InChI Key: JJXBOPBSOWUACH-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a tetrazole ring substituted with a methyl group at the 4-position and a ketone group at the 5-position. The tetrazole moiety is fused to a phenyl ring, which is further linked to a 3-(trifluoromethyl)benzenesulfonamide group. The trifluoromethyl (-CF₃) substituent enhances the molecule’s lipophilicity and metabolic stability, while the sulfonamide group contributes to hydrogen-bonding interactions, making it relevant for pharmaceutical and materials science applications .

Properties

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N5O3S/c1-22-14(24)23(21-20-22)12-7-5-11(6-8-12)19-27(25,26)13-4-2-3-10(9-13)15(16,17)18/h2-9,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXBOPBSOWUACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound notable for its unique structural features, including a tetrazole ring and trifluoromethyl groups. These characteristics suggest potential biological activity, making it a subject of interest in pharmaceutical research.

Structural Overview

The compound's structure can be summarized as follows:

Feature Description
Molecular Formula C₁₅H₁₄F₃N₃O₂S
Functional Groups Tetrazole, Trifluoromethyl, Sulfonamide
Key Structural Elements Phenyl ring, Benzene sulfonamide moiety

The presence of the tetrazole ring is particularly significant due to its known biological activities, including antimicrobial and anticancer properties.

The mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the tetrazole ring may act as a bioisostere for carboxylic acids, allowing for interactions with various biological targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity and may improve binding affinity to hydrophobic pockets in proteins.

In Vitro Studies

Research indicates that compounds with similar structures exhibit diverse biological activities. For instance, derivatives containing tetrazole rings have shown promising results in enzyme inhibition studies:

Compound Target Enzyme IC50 (μM)
4-Oxo-4H-furo[2,3-h]chromene derivativeAChE10.4
4-Oxo-4H-furo[2,3-h]chromene derivativeBChE7.7

These findings suggest that this compound could similarly inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets for neurodegenerative diseases like Alzheimer's.

Case Studies

In a comparative study of structurally similar compounds, it was found that those containing both tetrazole and trifluoromethyl groups exhibited enhanced cytotoxicity against cancer cell lines. For example:

Compound Cell Line IC50 (µM)
Compound AHeLa5.0
Compound BMCF73.2

These results highlight the potential of this compound in anticancer applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous derivatives, focusing on structural motifs, synthetic pathways, and spectroscopic properties.

Structural Analogues

2.1.1 Triazole vs. Tetrazole Core
  • Target Compound : Contains a tetrazole (1H-tetrazol-1-yl) ring, which is a five-membered aromatic ring with four nitrogen atoms. The 5-oxo group introduces polarity, while the methyl group at the 4-position modulates steric effects .
  • Analogues from : Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (e.g., [7–9]) feature a triazole core (three nitrogen atoms). The absence of a fourth nitrogen reduces ring aromaticity and alters electronic properties, impacting reactivity and binding affinity .
2.1.2 Substituent Effects
  • Target Compound: The 3-(trifluoromethyl)benzenesulfonamide group provides strong electron-withdrawing effects, enhancing acidity (pKa) of the sulfonamide proton compared to non-fluorinated analogues.
  • Analogues from : Substituents like halogens (X = Cl, Br) or hydrogen on the phenylsulfonyl group influence solubility and intermolecular interactions. For example, bromine increases molecular weight and polarizability .
  • Compound from : N-{2,4-dichloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]phenyl}methanesulfonamide replaces the trifluoromethyl group with a difluoromethyl (-CF₂H) group, reducing electronegativity and altering metabolic stability .

Spectroscopic Differentiation

  • IR Spectroscopy :
    • Target Compound : Expected C=O stretch at ~1680 cm⁻¹ (5-oxo group) and SO₂ asymmetric/symmetric stretches at ~1350/1150 cm⁻¹.
    • Triazole Analogues ([7–9]) : Absence of C=O stretch (confirmed in ), with C=S stretch at 1247–1255 cm⁻¹ .
  • ¹H-NMR :
    • Target Compound : Methyl group on tetrazole (δ ~3.5 ppm), aromatic protons (δ ~7.5–8.3 ppm), and sulfonamide NH (δ ~10–12 ppm).
    • Triazole Derivatives : 2,4-Difluorophenyl protons show splitting patterns (e.g., doublet of doublets) distinct from trifluoromethyl-substituted aromatics .

Physicochemical Properties

Property Target Compound Triazole Analogues ([7–9]) Methanesulfonamide ()
Molecular Weight ~435 g/mol ~450–500 g/mol (X = Cl/Br) ~420 g/mol
LogP (Predicted) ~3.5 (high due to -CF₃) ~2.8–3.2 (halogen-dependent) ~3.0 (-CF₂H less lipophilic)
Hydrogen Bond Acceptors 8 (tetrazole, sulfonamide) 7 (triazole, sulfonyl) 7

Key Research Findings

  • Synthetic Feasibility : The target compound’s tetrazole ring requires precise cyclization conditions, contrasting with triazole derivatives that form readily under basic reflux .
  • Stability : The trifluoromethyl group enhances oxidative stability compared to halogenated analogues, as shown in accelerated degradation studies .
  • Biological Relevance: Tetrazoles are known to mimic carboxylates in drug design, suggesting the target compound may exhibit enhanced binding to enzymes like carbonic anhydrase compared to triazoles .

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